3-(2-(Bromomethyl)butoxy)tetrahydrofuran
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Overview
Description
3-(2-(Bromomethyl)butoxy)tetrahydrofuran is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.14 g/mol . It is characterized by a tetrahydrofuran ring substituted with a bromomethyl group and a butoxy group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)butoxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a bromomethyl butyl ether under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Bromomethyl)butoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
3-(2-(Bromomethyl)butoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)butoxy)tetrahydrofuran involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
3-(2-(Chloromethyl)butoxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(2-(Iodomethyl)butoxy)tetrahydrofuran: Similar structure but with an iodomethyl group.
3-(2-(Hydroxymethyl)butoxy)tetrahydrofuran: Similar structure but with a hydroxymethyl group.
Uniqueness
3-(2-(Bromomethyl)butoxy)tetrahydrofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. This makes it particularly useful in certain synthetic applications where the bromomethyl group is advantageous .
Properties
Molecular Formula |
C9H17BrO2 |
---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
3-[2-(bromomethyl)butoxy]oxolane |
InChI |
InChI=1S/C9H17BrO2/c1-2-8(5-10)6-12-9-3-4-11-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
WDANHCNLDDGSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1CCOC1)CBr |
Origin of Product |
United States |
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